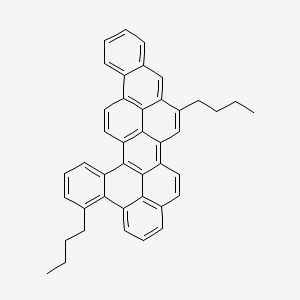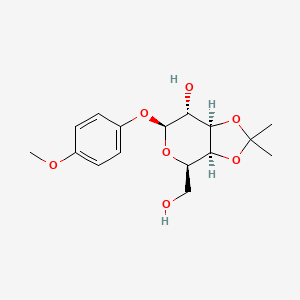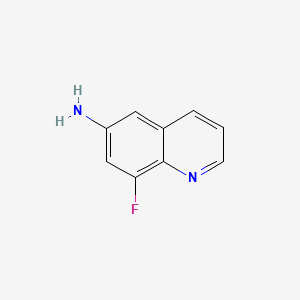
8-Fluoroquinolin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoroquinolin-6-amine is an organic compound with the molecular formula C9H7FN2. It is a derivative of quinoline, characterized by the presence of a fluorine atom at the 8th position and an amine group at the 6th position on the quinoline ring. This compound appears as a light yellow to yellow-brown powder and has low solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Fluoroquinolin-6-amine is typically synthesized from quinoline derivatives through a series of fluorination and amination reactions.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale fluorination and amination processes, utilizing advanced catalytic systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 8-Fluoroquinolin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Cross-Coupling Reactions: It can engage in Suzuki-Miyaura and other cross-coupling reactions to form complex organic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts and boronic acids in the presence of bases.
Major Products: The reactions yield a variety of products depending on the reagents and conditions used, including substituted quinolines, quinoline oxides, and complex organic frameworks .
Scientific Research Applications
8-Fluoroquinolin-6-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing biologically active molecules and complex organic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: It is a precursor for developing pharmaceuticals, particularly those targeting bacterial infections and cancer.
Industry: The compound finds use in the production of dyes, agrochemicals, and materials for electronic devices
Mechanism of Action
The mechanism of action of 8-Fluoroquinolin-6-amine involves its interaction with specific molecular targets, such as enzymes and DNA. In antimicrobial applications, it inhibits bacterial DNA gyrase and topoisomerase IV, leading to the stabilization of DNA strand breaks and blocking the replication fork. This results in the disruption of bacterial DNA synthesis and ultimately cell death .
Comparison with Similar Compounds
- 5-Fluoroquinoline
- 6-Fluoroquinoline
- 8-Fluoroquinoline
- 5,8-Difluoroquinoline
Comparison: 8-Fluoroquinolin-6-amine is unique due to the specific positioning of the fluorine and amine groups, which confer distinct chemical properties and biological activities. Compared to other fluorinated quinolines, it exhibits enhanced reactivity in substitution and cross-coupling reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
8-fluoroquinolin-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-8-5-7(11)4-6-2-1-3-12-9(6)8/h1-5H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLURYXPNWXVEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

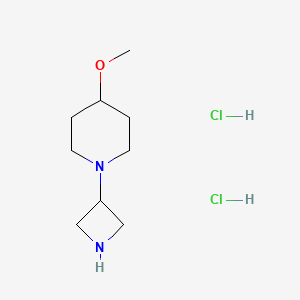
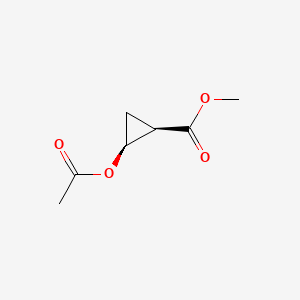
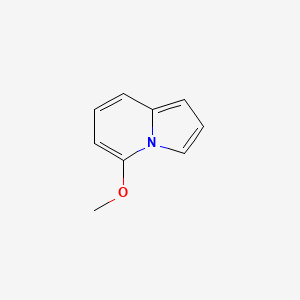
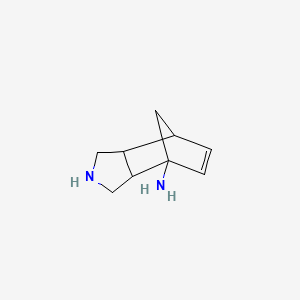
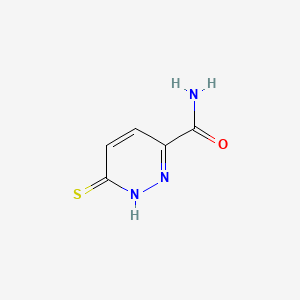
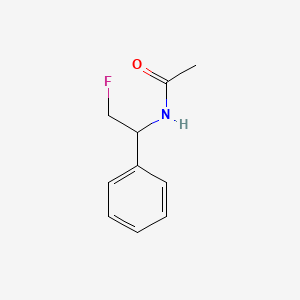
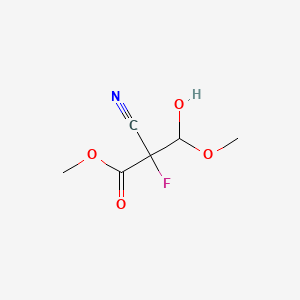

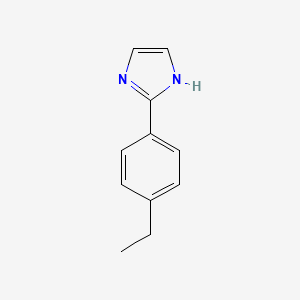
![(6R,7S)-3,7-diamino-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B573268.png)
